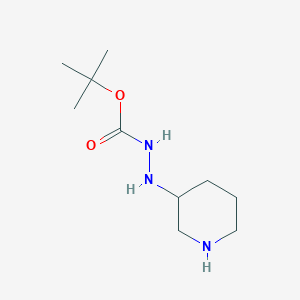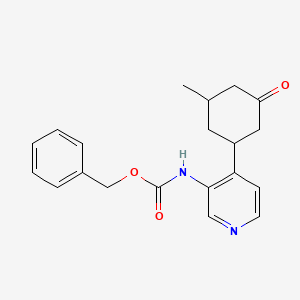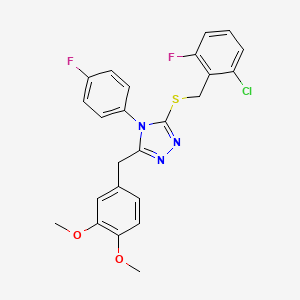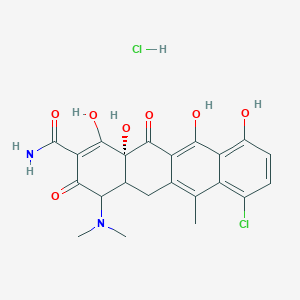![molecular formula C40H35N3O B14785309 N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)butyramide](/img/structure/B14785309.png)
N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)butyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)butyramide is a complex organic compound characterized by its unique structure, which includes a benzhydryl group and a biindole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)butyramide typically involves multiple steps, starting with the preparation of the benzhydryl and biindole intermediates. The benzhydryl group can be synthesized through the reaction of diphenylmethane with appropriate reagents . The biindole moiety is prepared by coupling two indole units, which can be achieved through various methods, including oxidative coupling .
The final step involves the coupling of the benzhydryl and biindole intermediates with a butyramide group. This can be done using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling steps and the development of more efficient catalysts for the oxidative coupling of indole units.
化学反应分析
Types of Reactions
N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)butyramide can undergo various chemical reactions, including:
Oxidation: The biindole moiety can be oxidized to form quinone-like structures.
Reduction: The benzhydryl group can be reduced to form diphenylmethane derivatives.
Substitution: The aromatic rings in the benzhydryl and biindole groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the biindole moiety can lead to the formation of quinone derivatives, while reduction of the benzhydryl group can yield diphenylmethane derivatives .
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying protein-ligand interactions.
Medicine: It may have potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)butyramide involves its interaction with specific molecular targets. The benzhydryl group can interact with hydrophobic pockets in proteins, while the biindole moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and lead to various biological effects .
相似化合物的比较
Similar Compounds
Benzhydryl Compounds: These include compounds like diphenhydramine and benztropine, which have similar benzhydryl groups.
Biindole Compounds: These include compounds like indole-3-carbinol and indole-3-acetic acid, which have similar biindole moieties.
Uniqueness
N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)butyramide is unique due to its combination of a benzhydryl group and a biindole moiety. This unique structure allows it to interact with a wide range of molecular targets and makes it a versatile compound for various applications .
属性
分子式 |
C40H35N3O |
|---|---|
分子量 |
573.7 g/mol |
IUPAC 名称 |
N-[2-[[3-(2-benzhydryl-1H-indol-3-yl)-1H-indol-2-yl]methyl]phenyl]butanamide |
InChI |
InChI=1S/C40H35N3O/c1-2-15-36(44)42-32-23-12-9-20-29(32)26-35-38(30-21-10-13-24-33(30)41-35)39-31-22-11-14-25-34(31)43-40(39)37(27-16-5-3-6-17-27)28-18-7-4-8-19-28/h3-14,16-25,37,41,43H,2,15,26H2,1H3,(H,42,44) |
InChI 键 |
HJZXYDKHAFMNSP-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)NC1=CC=CC=C1CC2=C(C3=CC=CC=C3N2)C4=C(NC5=CC=CC=C54)C(C6=CC=CC=C6)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[Bis(trimethylsilyl)amino]-1,3,5-triazinan-2-one](/img/structure/B14785257.png)
![6-methyl-5-(2-methylpropyl)-4-oxo-4aH-thieno[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B14785263.png)



![N-methyl-2-[[6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14785282.png)
![11-Bromobenzo[b]phenanthro[9,10-e][1,4]dioxine](/img/structure/B14785287.png)


![2-(hydroxymethyl)-6-[[(8R,10R,14R)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B14785310.png)
